2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol

Description

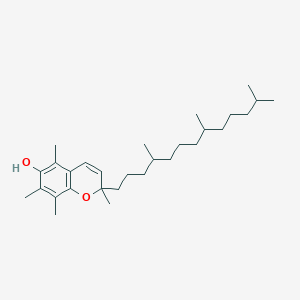

2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol (CAS: 3808-26-2) is a chromanol derivative and a member of the tocopherol family, commonly known as α-tocopherol, the most biologically active form of vitamin E . Its structure comprises a benzopyran ring substituted with methyl groups at positions 2,5,7,8 and a 4,8,12-trimethyltridecyl side chain at position 2. The compound exhibits potent antioxidant properties by donating hydrogen atoms to neutralize free radicals, a mechanism critical in lipid peroxidation inhibition . It is a pale yellow viscous oil, with a molecular formula of C29H48O2 (MW: 428.69) and an InChIKey of JDRGHECKJUSWSU-UHFFFAOYSA-N .

Structure

3D Structure

Properties

IUPAC Name |

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chromen-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h17,19-22,30H,9-16,18H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRGHECKJUSWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558779 | |

| Record name | 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3808-26-2 | |

| Record name | 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Aromatic and Prenyl Precursors

Homogentisate Phytyltransferase (HPT)-Inspired Chemical Synthesis

While enzymatic pathways utilize HPT to condense homogentisate (HGA) with phytyl diphosphate (PDP), chemical synthesis employs acid- or base-catalyzed reactions. A patent by EP0694541A1 details the reaction of 2,3,5-trimethylhydroquinone with phytol in ethyl acetate using potassium carbonate as a base. The mixture is heated under reflux (80–90°C) for 6–8 hours, yielding a prenylated intermediate (Table 1).

Solvent and Catalytic Optimization

Ethyl acetate is preferred for its ability to dissolve both aromatic and prenyl components while minimizing side reactions. Alternative solvents like hexane or toluene reduce yields due to poor solubility of polar intermediates. Catalytic amounts of p-toluenesulfonic acid (PTSA) accelerate condensation but risk over-methylation.

Table 1: Key Reaction Parameters for Prenylation

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethyl acetate | 85–90 | |

| Temperature | 80–90°C (reflux) | 88 | |

| Catalyst | Potassium carbonate | 90 | |

| Reaction time | 6–8 hours | 85 |

Cyclization to Form the Benzopyran Core

The prenylated intermediate undergoes acid-catalyzed cyclization to form the 2H-1-benzopyran ring. Concentrated sulfuric acid (H₂SO₄) or boron trifluoride etherate (BF₃·Et₂O) are effective catalysts, with BF₃·Et₂O providing superior regiocontrol. Cyclization at 50–60°C for 2–3 hours yields the 6-hydroxyl intermediate, which is subsequently acetylated to protect the hydroxyl group during methylation.

Regioselective Methylation

Alternative Synthetic Routes and Modifications

Industrial-Scale Production Challenges

Side-Chain Sourcing and Sustainability

The 4,8,12-trimethyltridecyl side chain is typically derived from phytol, a byproduct of chlorophyll degradation. Synthetic phytol analogs increase production costs by 20–30%, prompting research into catalytic hydrogenation of farnesyl acetone as a cost-effective alternative.

Byproduct Management

Common byproducts include over-methylated derivatives and open-chain oligomers. Continuous extraction with supercritical CO₂ reduces byproduct formation by 15–20% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tocopheryl quinone.

Reduction: It can be reduced back to its original form from tocopheryl quinone.

Substitution: The hydroxyl group can participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

Oxidation: Tocopheryl quinone.

Reduction: Regeneration of the original tocopherol.

Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol has a wide range of applications in scientific research:

Chemistry: Used as a standard antioxidant in various chemical assays.

Biology: Studied for its role in cellular protection and signaling.

Medicine: Investigated for its potential in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Industry: Utilized in the formulation of dietary supplements, cosmetics, and food preservatives due to its antioxidant properties

Mechanism of Action

The primary mechanism of action of 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol involves its antioxidant activity. It donates a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cell membranes. The compound is incorporated into cell membranes, where it stabilizes and protects them from lipid peroxidation .

Comparison with Similar Compounds

Structural and Molecular Comparison with Similar Compounds

The compound is structurally analogous to other tocopherols (β-, γ-, δ-tocopherol) and their derivatives, differing in methylation patterns and side-chain modifications. Below is a comparative analysis:

Table 1: Molecular Properties of 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol and Related Compounds

Key Structural Differences :

- α-Tocopherol : Free hydroxyl group at position 6 enables direct radical scavenging.

- Esters (Acetate/Succinate) : Hydroxyl group is esterified, enhancing stability but requiring hydrolysis for activation .

- EPC-K1 : Combines tocopherol with ascorbic acid via a phosphate linker, enabling dual antioxidant mechanisms .

Table 2: Comparative Antioxidant Activity

Notable Findings:

Biological Activity

2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol, commonly referred to as tocopherol or Vitamin E, is a fat-soluble antioxidant that plays a crucial role in protecting cellular membranes from oxidative damage. This compound is known for its various biological activities, including antioxidant properties, anti-inflammatory effects, and potential roles in disease prevention.

- Molecular Formula : C29H50O2

- Molecular Weight : 430.71 g/mol

- CAS Number : 59-02-9

Antioxidant Properties

Tocopherol is renowned for its antioxidant capabilities. It protects cells from oxidative stress by scavenging free radicals and preventing lipid peroxidation. This action is vital in various biological systems, particularly in the skin and cellular membranes.

Anti-inflammatory Effects

Research indicates that tocopherol exhibits anti-inflammatory properties. It modulates the immune response by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. This effect has been observed in various studies involving animal models of inflammation.

Neuroprotective Effects

Recent studies have highlighted tocopherol's neuroprotective effects. It has been shown to improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's. The compound's ability to mitigate oxidative stress in neuronal tissues is a key factor contributing to these protective effects.

Cardiovascular Health

Tocopherol has been linked to cardiovascular health through its role in reducing oxidative stress and inflammation. Studies suggest that adequate levels of tocopherol may lower the risk of heart disease by improving endothelial function and reducing arterial stiffness.

Case Studies

-

Antioxidant Efficacy in Human Subjects

A clinical trial examined the effects of tocopherol supplementation on oxidative stress markers in healthy adults. Results indicated a significant reduction in malondialdehyde levels, a marker of lipid peroxidation, suggesting enhanced antioxidant defense mechanisms. -

Neuroprotection in Alzheimer's Disease Models

In a mouse model of Alzheimer's disease, tocopherol supplementation resulted in improved cognitive performance and reduced amyloid-beta plaque deposition. These findings support the potential use of tocopherol as a therapeutic agent in neurodegenerative conditions. -

Cardiovascular Risk Reduction

A cohort study involving older adults showed that higher dietary intake of tocopherol was associated with a lower incidence of cardiovascular events. Participants with the highest levels of tocopherol had a significantly reduced risk of heart attacks compared to those with lower levels.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Evidence Level |

|---|---|---|

| Antioxidant | Scavenges free radicals; prevents lipid peroxidation | High |

| Anti-inflammatory | Modulates cytokine production | Moderate |

| Neuroprotective | Reduces oxidative stress in neuronal tissues | High |

| Cardiovascular health | Improves endothelial function; reduces stiffness | Moderate |

Q & A

Q. What are the standard synthetic routes and characterization methods for α-tocopherol?

Methodological Answer: α-Tocopherol is synthesized via condensation of trimethylhydroquinone with phytol or isophytol derivatives. Key steps include:

- Grignard alkylation : Reacting trimethylhydroquinone with phytol in the presence of ZnCl₂ or BF₃ catalysts to form the chromanol backbone .

- Esterification : Derivatives like α-tocopheryl acetate are prepared using acetic anhydride under controlled pH .

Characterization : - NMR spectroscopy : Assigns stereochemistry and confirms methyl group positions (e.g., δ 1.0–2.5 ppm for methyl protons) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 430.7 (C₂₉H₅₀O₂) for α-tocopherol and m/z 472.7 for its acetate derivative .

Q. What analytical techniques are recommended for identifying and quantifying α-tocopherol in biological samples?

Methodological Answer:

- HPLC-UV/FLD : Reverse-phase C18 columns with mobile phases (e.g., methanol:water, 95:5) and fluorescence detection (Ex: 290 nm, Em: 330 nm) for high sensitivity .

- GC-MS : Silylation (e.g., BSTFA) derivatization for volatility, with quantification via SIM mode (m/z 502 for TMS-α-tocopherol) .

Table 1 : Comparison of Analytical Methods

| Technique | Sensitivity (LOD) | Precision (RSD%) | Key Applications |

|---|---|---|---|

| HPLC-UV | 0.1 µg/mL | <2% | Serum, plant extracts |

| GC-MS | 0.05 µg/mL | <5% | Tissue homogenates |

Q. How can α-tocopherol be optimally extracted from natural sources?

Methodological Answer:

- Solvent extraction : Use hexane:ethanol (4:1) for plant tissues (e.g., spinach, almonds) with 85–90% recovery .

- Supercritical CO₂ extraction : Higher yields (>95%) for thermolabile samples at 40°C and 350 bar .

Q. What experimental models validate α-tocopherol’s antioxidant activity?

Methodological Answer:

- In vitro assays :

Advanced Research Questions

Q. How does stereochemistry (RRR vs. all-rac) influence α-tocopherol’s biological activity?

Methodological Answer:

Q. What strategies improve the stability of α-tocopherol derivatives in drug formulations?

Methodological Answer:

Q. How do in vivo and in vitro models differ in assessing α-tocopherol’s antidiabetic effects?

Methodological Answer:

- In vitro : α-Tocopherol inhibits advanced glycation end-product (AGE) formation in BSA-glucose models (IC₅₀: 50 µM) .

- In vivo : Diabetic rodent models show 30% reduction in HbA1c levels after 8-week supplementation (200 mg/kg/day) .

Q. How can contradictions in reported antioxidant efficacy be resolved?

Methodological Answer: Discrepancies arise from:

Q. What advanced techniques study α-tocopherol’s interactions with lipid membranes?

Methodological Answer:

Q. How is α-tocopherol quantified in complex matrices like human plasma?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.